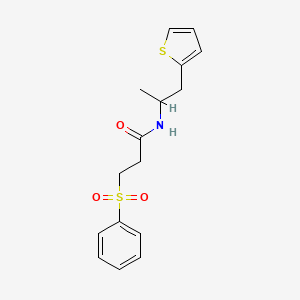
3-(phenylsulfonyl)-N-(1-(thiophen-2-yl)propan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(phenylsulfonyl)-N-(1-(thiophen-2-yl)propan-2-yl)propanamide, commonly known as PTUPB, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising tool for studying certain biological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-(phenylsulfonyl)-N-(1-(thiophen-2-yl)propan-2-yl)propanamide involves the reaction of 1-(thiophen-2-yl)propan-2-amine with phenylsulfonyl chloride, followed by reaction with 3-bromo-1-(thiophen-2-yl)propan-2-one to form the final product.
Starting Materials
1-(thiophen-2-yl)propan-2-amine, phenylsulfonyl chloride, 3-bromo-1-(thiophen-2-yl)propan-2-one, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 1-(thiophen-2-yl)propan-2-amine in dichloromethane and add triethylamine. Slowly add phenylsulfonyl chloride and stir for 2 hours at room temperature., Step 2: Add water and extract the organic layer with dichloromethane. Wash the organic layer with sodium bicarbonate and brine, then dry over sodium sulfate., Step 3: Concentrate the organic layer and dissolve in diethyl ether. Add 3-bromo-1-(thiophen-2-yl)propan-2-one and stir for 2 hours at room temperature., Step 4: Wash the organic layer with water, brine, and dry over sodium sulfate. Concentrate the organic layer and purify by column chromatography to obtain the final product.
作用机制
The mechanism of action of PTUPB involves the inhibition of protein-protein interactions. Specifically, PTUPB has been found to bind to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This binding prevents the interaction between p53 and MDM2, leading to increased levels of p53 and subsequent activation of the apoptotic pathway.
生化和生理效应
PTUPB has been found to have various biochemical and physiological effects. In addition to its ability to inhibit the interaction between p53 and MDM2, PTUPB has also been found to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in the cell. This inhibition leads to the accumulation of ubiquitinated proteins and subsequent activation of the unfolded protein response pathway.
实验室实验的优点和局限性
One of the main advantages of PTUPB for lab experiments is its specificity for the interaction between p53 and MDM2. This specificity allows for the selective inhibition of this interaction, without affecting other protein-protein interactions in the cell. However, one limitation of PTUPB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on PTUPB. One potential area of research is the development of more potent and selective inhibitors of the interaction between p53 and MDM2. Another area of research is the investigation of the effects of PTUPB on other cellular processes, such as autophagy and DNA damage response. Finally, the use of PTUPB in combination with other cancer therapies, such as chemotherapy and radiation, could also be explored as a potential treatment option for cancer.
科学研究应用
PTUPB has been studied for its potential use in scientific research. One of the main applications of this compound is in the study of protein-protein interactions. PTUPB has been found to be a potent inhibitor of the interaction between the transcription factor p53 and its negative regulator MDM2. This interaction plays a critical role in the regulation of the cell cycle and apoptosis, and the inhibition of this interaction by PTUPB has been shown to lead to increased apoptosis in cancer cells.
属性
IUPAC Name |
3-(benzenesulfonyl)-N-(1-thiophen-2-ylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-13(12-14-6-5-10-21-14)17-16(18)9-11-22(19,20)15-7-3-2-4-8-15/h2-8,10,13H,9,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBXPFPGCGHCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(1-(thiophen-2-yl)propan-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

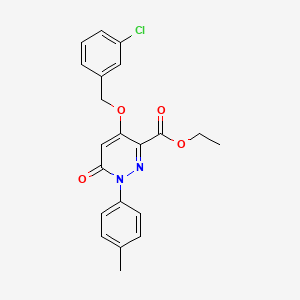
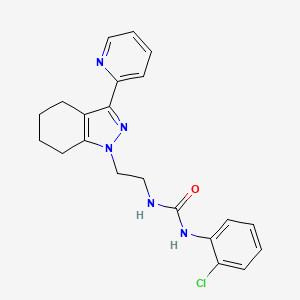
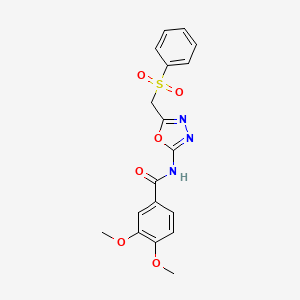
![ethyl 3-(2-(2-(4-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2792428.png)
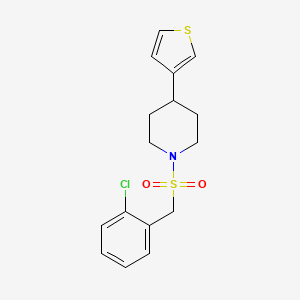
![N-(4-chlorobenzyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792432.png)
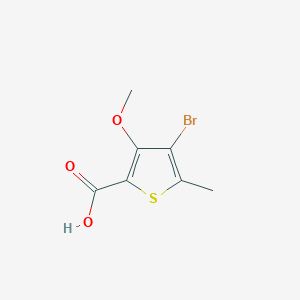
![(4,4-Difluorocyclohexyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2792434.png)
![3-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2792435.png)
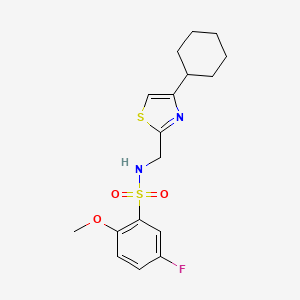
![N-[4-tert-butoxycarbonylpiperazino]ethyl-piperazine](/img/structure/B2792437.png)
![4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2792438.png)
![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-4-carboxamide](/img/structure/B2792439.png)
![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2792440.png)